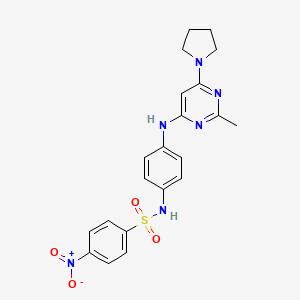
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-carbonitrile: , often referred to as Compound A , is a synthetic organic compound with an intriguing structure. Let’s break it down:
- The (E)- prefix indicates that the double bond between the two aromatic rings is in the trans configuration.
- The compound contains a benzoyl group, a piperazine ring, and an oxazole ring.
- The carbonitrile functional group (–C≡N) is attached to the oxazole ring.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of Compound A. One common approach involves the condensation of a chlorobenzoyl chloride with a piperazine derivative, followed by cyclization with an appropriate aldehyde or ketone to form the oxazole ring. The methoxystyryl group can be introduced via a Wittig reaction or a Heck coupling.
Reaction Conditions:- Chlorobenzoyl chloride reacts with piperazine in the presence of a base (such as triethylamine) to form the intermediate.
- Cyclization occurs by treating the intermediate with an aldehyde or ketone under acidic conditions.
- The methoxystyryl group is introduced using a Wittig reaction (with a phosphonium ylide) or a Heck coupling (with an aryl halide and a palladium catalyst).
Industrial Production: While Compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Análisis De Reacciones Químicas
Compound A undergoes various reactions:
Oxidation: The benzoyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo N-alkylation or N-acylation.
Major Products: The major products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Compound A finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Biological Studies: Researchers use it as a probe to study cellular processes.
Industry: It serves as a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparación Con Compuestos Similares
Compound A’s uniqueness lies in its combination of the benzoyl, piperazine, and oxazole moieties. Similar compounds include:
Compound B: Differs by substituting the benzoyl group with a different aromatic moiety.
Compound C: Contains a similar piperazine-oxazole core but lacks the methoxystyryl group.
Propiedades
Fórmula molecular |
C24H21ClN4O3 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-21-8-3-2-5-17(21)9-10-22-27-20(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-6-4-7-19(25)15-18/h2-10,15H,11-14H2,1H3/b10-9+ |
Clave InChI |
DYZVOSLPHUXMMM-MDZDMXLPSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
SMILES canónico |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11337650.png)
![N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337652.png)
![Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337658.png)

![N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11337673.png)
![N-(4-butylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337678.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11337680.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11337687.png)
![5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11337695.png)
![1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole](/img/structure/B11337696.png)
![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337712.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11337725.png)
![1-benzyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337728.png)
![N-tert-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337730.png)
